molecular formula C8H6F2O2 B2992283 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone CAS No. 816450-98-3

1-(3,4-Difluoro-2-hydroxyphenyl)ethanone

Cat. No. B2992283
CAS RN: 816450-98-3
M. Wt: 172.131
InChI Key: NGHOATHDUMGWQN-UHFFFAOYSA-N
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Description

“1-(3,4-Difluoro-2-hydroxyphenyl)ethanone” is an organic compound with the molecular formula C8H6F2O2 . It is used in research and has a molecular weight of 172.13 .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a process described by Gomtsyan, Arthur R. et al . The process involves the addition of aluminum (III) chloride to a stirred solution of 2,3-difluorophenyl acetate in DCE. After refluxing for 14 hours, the solvent is evaporated and the residue is diluted with DCM. The mixture is then stirred with 2N HCl, and the organic phase is separated, dried, and concentrated under reduced pressure to yield the compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 heavy atoms, 6 of which are aromatic . It has one rotatable bond, four H-bond acceptors, and one H-bond donor .


Physical And Chemical Properties Analysis

“this compound” has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 1.65 to 2.71, indicating its lipophilicity . It is soluble, with a solubility of 0.334 to 0.67 mg/ml .

Scientific Research Applications

  • Fluorescent Probe Development : 1-(2-Hydroxyphenyl)ethanone, a starting material related to 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone, was used in creating a BODIPY-based fluorescent probe. This probe is highly selective and sensitive to hydrogen sulfide (H2S), demonstrating potential for studying H2S in biological systems (Fang et al., 2019).

  • Polymer Synthesis : Research involving isomeric difluorobenzonitriles, structurally similar to this compound, has led to the development of soluble polyethers. These polymers, derived from 1,1,1-tris(4-hydroxyphenyl)ethane and difluorobenzonitriles, display unique properties like gelation prevention and the formation of multicyclic oligomers (Kricheldorf et al., 2005).

  • Optical Properties in Chalcone Derivatives : 1-(2-Hydroxyphenyl)ethanone was used to synthesize chalcone derivatives under microwave irradiation. These derivatives exhibit solvatochromic properties, making them potentially useful in determining the critical micelle concentration of certain compounds (Khan et al., 2016).

  • Synthesis of NK1 Receptor Antagonist : A stereoselective synthesis of Aprepitant, an NK1 receptor antagonist, utilized a compound structurally similar to this compound. This method involved a crystallization-induced asymmetric transformation, highlighting the compound's potential in pharmaceutical synthesis (Brands et al., 2003).

  • Electrochemical Synthesis of Phenylpiperazines : 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone, closely related to the target compound, was electrochemically oxidized to synthesize new phenylpiperazine derivatives. This process exemplifies an environmentally friendly method for creating such compounds (Nematollahi & Amani, 2011).

Safety and Hazards

The compound is labeled with a signal word: Warning . It has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Its hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOATHDUMGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

816450-98-3
Record name 816450-98-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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